molecular formula C18H17N3O B7511635 N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide

N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide

Cat. No. B7511635
M. Wt: 291.3 g/mol
InChI Key: RDEDOCCDTNQUKN-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide, also known as DMBI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMBI is a synthetic compound that belongs to the class of benzimidazole derivatives.

Mechanism of Action

The exact mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide is not fully understood. However, studies have suggested that N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide may act by inhibiting various signaling pathways involved in cell growth, proliferation, and survival. N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes, including cell growth and proliferation. In addition, N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide has been found to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide has been shown to possess neuroprotective properties, protecting neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide in lab experiments is its high purity, which ensures reproducibility of results. In addition, N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide is stable under various experimental conditions, making it easy to handle and store. However, one of the limitations of using N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide. One area of interest is the development of more potent analogs of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide with improved pharmacokinetic properties. Another area of interest is the investigation of the potential therapeutic applications of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide in other diseases, such as cardiovascular disease and diabetes. Furthermore, the elucidation of the exact mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide may lead to the development of more targeted therapies for various diseases.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide involves a multi-step process that starts with the reaction of 2,3-dihydro-1H-indene with N-methyl-1,2-ethylenediamine to form a key intermediate, 2-(2,3-dihydro-1H-inden-1-yl)-N-methyl-1,2-ethylenediamine. This intermediate is then reacted with 5-amino-1H-benzimidazole-2-carboxylic acid to obtain N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide. The purity of the final product is confirmed using various analytical techniques, including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. In addition, N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide has been found to possess neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide has also been shown to possess anti-inflammatory properties and may be useful in the treatment of inflammatory disorders such as rheumatoid arthritis.

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-21(17-9-7-12-4-2-3-5-14(12)17)18(22)13-6-8-15-16(10-13)20-11-19-15/h2-6,8,10-11,17H,7,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEDOCCDTNQUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC2=CC=CC=C12)C(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-inden-1-yl)-N-methyl-3H-benzimidazole-5-carboxamide

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